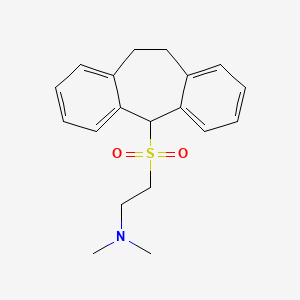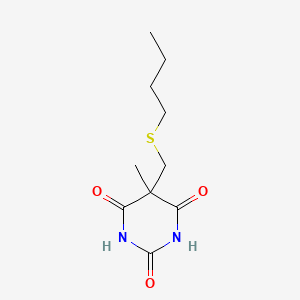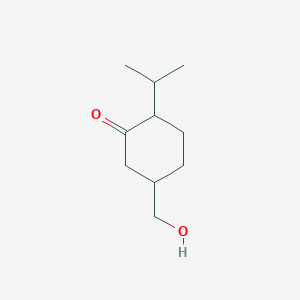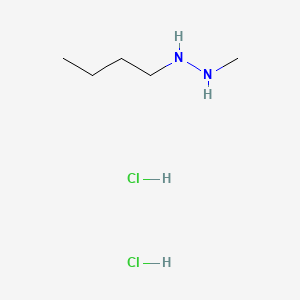
1-Butyl-2-methylhydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-methylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of hydrazine, characterized by the presence of butyl and methyl groups attached to the hydrazine backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methylhydrazine dihydrochloride typically involves the reaction of butylhydrazine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azines, primary amines, and various substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-methylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-methylhydrazine dihydrochloride involves its reactivity with various biological and chemical targets. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates, such as free radicals, which can interact with biomolecules like DNA and proteins. These interactions can lead to modifications in molecular structure and function, making the compound useful in studying biochemical pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dimethylhydrazine dihydrochloride
- 1-Butylhydrazine
- 2-Methylhydrazine
Comparison: 1-Butyl-2-methylhydrazine dihydrochloride is unique due to the presence of both butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,2-Dimethylhydrazine dihydrochloride lacks the butyl group, resulting in different chemical behavior and applications. Similarly, 1-Butylhydrazine and 2-Methylhydrazine have only one substituent group, limiting their versatility compared to this compound .
Eigenschaften
CAS-Nummer |
73454-79-2 |
|---|---|
Molekularformel |
C5H16Cl2N2 |
Molekulargewicht |
175.10 g/mol |
IUPAC-Name |
1-butyl-2-methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-4-5-7-6-2;;/h6-7H,3-5H2,1-2H3;2*1H |
InChI-Schlüssel |
JAPZCEXHDHLZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNNC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
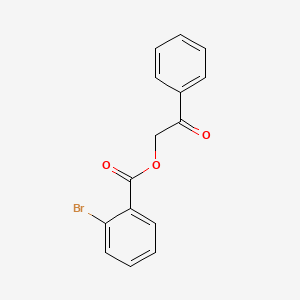

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
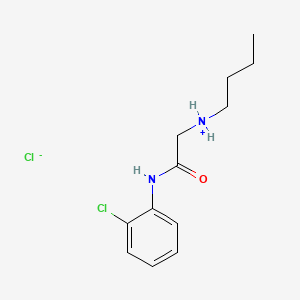
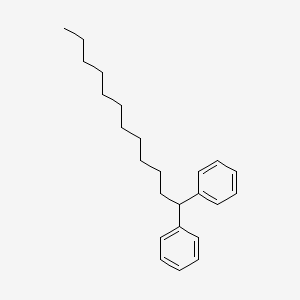
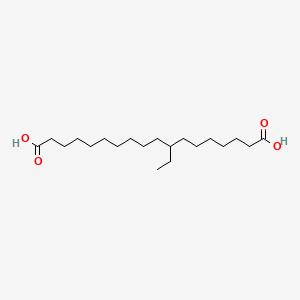
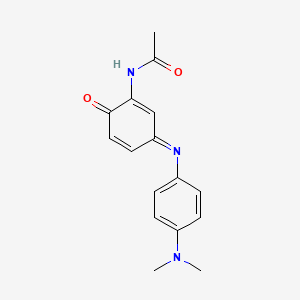
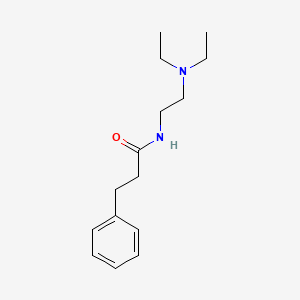
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)
